9-(2-Bromo-4-chlorophenyl)-9H-carbazole
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Overview
Description
9-(2-Bromo-4-chlorophenyl)-9H-carbazole is an organic compound that belongs to the carbazole family Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Bromo-4-chlorophenyl)-9H-carbazole typically involves the bromination and chlorination of carbazole derivatives. One common method is the electrophilic aromatic substitution reaction, where carbazole is treated with bromine and chlorine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride or aluminum chloride to facilitate the halogenation process .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of continuous flow reactors also enhances safety and reduces the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
9-(2-Bromo-4-chlorophenyl)-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The carbazole core can be oxidized to form carbazole-9,9-dioxide derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the halogen atoms and form the parent carbazole.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and various nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed
Substitution Reactions: Products include various substituted carbazole derivatives with different functional groups.
Oxidation Reactions: Carbazole-9,9-dioxide derivatives.
Reduction Reactions: Parent carbazole and its derivatives.
Scientific Research Applications
9-(2-Bromo-4-chlorophenyl)-9H-carbazole has several scientific research applications:
Organic Electronics: Used as a building block in the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Pharmaceuticals: Investigated for its potential as an anticancer and antimicrobial agent due to its ability to interact with biological targets.
Material Science: Employed in the development of novel polymers and materials with unique electronic and optical properties.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules .
Mechanism of Action
The mechanism of action of 9-(2-Bromo-4-chlorophenyl)-9H-carbazole involves its interaction with various molecular targets and pathways. In biological systems, the compound can bind to DNA and proteins, leading to the inhibition of cellular processes such as replication and transcription. The presence of bromine and chlorine atoms enhances its binding affinity and specificity towards these targets. Additionally, the compound can generate reactive oxygen species (ROS) that induce oxidative stress and cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-chlorophenylboronic acid
- 2-Bromo-4-chloroacetophenone
- 2-Bromo-4-chlorophenol
Uniqueness
Compared to similar compounds, 9-(2-Bromo-4-chlorophenyl)-9H-carbazole exhibits unique properties due to the presence of the carbazole core. This core structure imparts enhanced electronic and optical properties, making it more suitable for applications in organic electronics and material science. Additionally, the combination of bromine and chlorine atoms in the phenyl ring provides a higher degree of reactivity and versatility in chemical synthesis .
Properties
Molecular Formula |
C18H11BrClN |
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Molecular Weight |
356.6 g/mol |
IUPAC Name |
9-(2-bromo-4-chlorophenyl)carbazole |
InChI |
InChI=1S/C18H11BrClN/c19-15-11-12(20)9-10-18(15)21-16-7-3-1-5-13(16)14-6-2-4-8-17(14)21/h1-11H |
InChI Key |
ZSVAICAIADLYLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=C(C=C(C=C4)Cl)Br |
Origin of Product |
United States |
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